4-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile
Description
4-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound with a unique structure that includes formyl, methoxy, phenoxy, nitro, and dicarbonitrile functional groups
Properties
IUPAC Name |
4-(4-formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O5/c1-23-16-4-10(9-20)2-3-14(16)24-15-6-12(8-18)11(7-17)5-13(15)19(21)22/h2-6,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEHFWHBZTXJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-formyl-2-methoxyphenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxy intermediate.
Nitration: The phenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Dicarbonitrile formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: 4-(4-Carboxy-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile.
Reduction: 4-(4-Formyl-2-methoxyphenoxy)-5-aminobenzene-1,2-dicarbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique functional groups.
Mechanism of Action
The mechanism of action of 4-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile depends on its specific application. In biological systems, it may interact with cellular components through its reactive functional groups, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(4-Formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of dicarbonitrile.
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: Similar structure but with an ester group instead of dicarbonitrile.
2-(4-Formyl-2-methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide: Similar structure but with a trifluoromethyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
